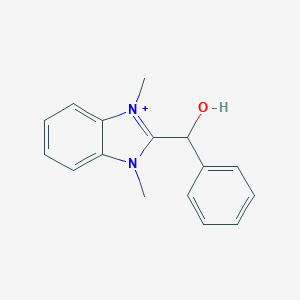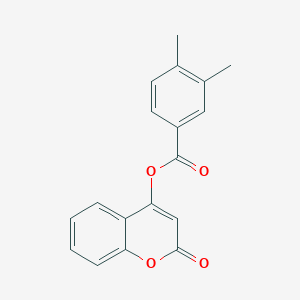![molecular formula C18H19NO B252684 N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine, also known as PEPB, is a chemical compound that has been the focus of scientific research due to its potential in various applications. PEPB is a synthetic compound that has been developed as a potential drug candidate for the treatment of various diseases.
作用機序
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine exerts its effects through the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of COX-2, an enzyme involved in inflammation, and the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has also been reported to modulate the activity of various neurotransmitters and receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has been reported to have various biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress, which may contribute to its anti-cancer and neuroprotective effects. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has also been reported to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes.
実験室実験の利点と制限
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has also been reported to have low toxicity and high stability, which makes it suitable for in vitro and in vivo studies. However, N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has some limitations, such as its relatively low solubility in water, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine. One potential direction is the development of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine as a drug candidate for the treatment of various diseases. Further studies are needed to evaluate the safety and efficacy of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine in animal models and clinical trials. Another potential direction is the study of the mechanism of action of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine in more detail. Further studies are needed to elucidate the molecular targets of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine and the signaling pathways involved in its effects. Finally, the development of new synthesis methods for N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine may also be a future direction, as it may lead to improved yields and purity of the compound.
In conclusion, N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine is a synthetic compound that has been the focus of scientific research due to its potential in various applications. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine, including the development of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine as a drug candidate, the study of its mechanism of action, and the development of new synthesis methods.
合成法
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine can be synthesized using a multi-step process that involves the reaction of 4-(2-propynyloxy)benzyl chloride with 2-phenylethylamine in the presence of a base. The resulting intermediate is then subjected to a reductive amination reaction with formaldehyde and sodium cyanoborohydride to yield N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine. The synthesis process has been optimized to yield high purity and yield of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine.
科学的研究の応用
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has been the focus of scientific research due to its potential in various applications. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has been studied for its anti-inflammatory and anti-cancer properties. It has been reported to inhibit the growth of cancer cells and induce apoptosis. N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to have neuroprotective effects and improve cognitive function in animal models.
特性
製品名 |
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine |
|---|---|
分子式 |
C18H19NO |
分子量 |
265.3 g/mol |
IUPAC名 |
2-phenyl-N-[(4-prop-2-ynoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H19NO/c1-2-14-20-18-10-8-17(9-11-18)15-19-13-12-16-6-4-3-5-7-16/h1,3-11,19H,12-15H2 |
InChIキー |
PKAUIEGMVBIQMK-UHFFFAOYSA-N |
SMILES |
C#CCOC1=CC=C(C=C1)CNCCC2=CC=CC=C2 |
正規SMILES |
C#CCOC1=CC=C(C=C1)CNCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)
![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)